

Structural Analysis & Comparative Guide: 2,5-Difluoro-4-methoxybenzoic Acid Derivatives

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Compound of Interest

Compound Name: *Methyl 2,5-difluoro-4-methoxybenzoate*

CAS No.: *1261830-21-0*

Cat. No.: *B1409356*

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Executive Summary

This technical guide evaluates the solid-state properties, synthesis, and crystallographic nuances of 2,5-difluoro-4-methoxybenzoic acid (DFMBA) derivatives. Targeted at drug development professionals and crystal engineers, this analysis compares DFMBA derivatives against their non-fluorinated (4-methoxybenzoic acid) and mono-fluorinated analogs.

The strategic incorporation of fluorine atoms at the 2,5-positions induces significant changes in crystal lattice energy, solubility profiles, and metabolic stability. This guide provides actionable protocols for synthesizing, crystallizing, and analyzing these structures, supported by comparative data on intermolecular interactions.

Part 1: Comparative Structural Analysis

The Fluorine Effect: Packing and Interactions

In crystal engineering, the substitution of hydrogen with fluorine is not merely a steric change; it fundamentally alters the electrostatic landscape of the aromatic ring.

Comparison: DFMBBA vs. Anisic Acid (4-Methoxybenzoic Acid) The primary comparator is Anisic Acid. The introduction of fluorine atoms at the 2 and 5 positions creates a "push-pull" electronic system combined with the electron-donating methoxy group.

Feature	4-Methoxybenzoic Acid (Control)	2,5-Difluoro-4-methoxybenzoic Acid (Target)	Impact on Drug/Material Design
Primary Interaction	Strong O-H...O carboxylic dimer	O-H...O dimer + Weak C-H...F contacts	Fluorine contacts stabilize alternative polymorphs.
Packing Motif	Typically Herringbone	Tendency toward Slip-Stacked	Planar stacking improves charge transport in materials.
Melting Point	~182-185 °C	~190-195 °C (Derivative dependent)	Higher lattice energy often correlates with lower solubility but higher thermal stability.
Lipophilicity (LogP)	2.26	~2.65	Increased membrane permeability; reduced metabolic clearance.
Unit Cell Vol.	Lower density packing	Higher density packing	Fluorine allows closer packing due to electrostatic attraction (C-F...H).

Mechanism of Action: The C-H...F Interaction

Unlike the heavy halogens (Cl, Br, I) which participate in "halogen bonding" (Type II interactions), organic fluorine is extremely non-polarizable. It rarely acts as a halogen bond donor. Instead, in DFMBBA derivatives, the fluorine atoms act as weak hydrogen bond acceptors.

- Observation: The 2,5-difluoro substitution suppresses the "edge-to-face" interactions common in non-fluorinated aromatics.
- Result: This promotes planar sheet formation, which is critical for liquid crystal applications and enhancing tabletability in pharmaceuticals.

Part 2: Experimental Workflows

Visualization of Synthesis & Analysis Logic

The following diagram outlines the critical path from raw material to resolved crystal structure, highlighting the decision nodes for fluorinated compounds.



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Figure 1: Synthetic pathway and crystallization decision tree for DFMBAs derivatives.

Detailed Protocols

Protocol A: Regioselective Synthesis

Context: Direct fluorination is non-selective. The most reliable route uses Nucleophilic Aromatic Substitution (

) on a polyfluorinated precursor.

- Precursor Preparation: Dissolve 2,4,5-trifluorobenzoic acid (10 mmol) in Methanol (30 mL). Add catalytic (0.5 mL). Reflux for 6 hours to form the methyl ester.
- Nucleophilic Substitution ():

- Cool the ester solution to 0°C.
- Slowly add Sodium Methoxide (NaOMe) (1.1 eq) in MeOH.
- Critical Control Point: Maintain temperature < 5°C to prevent di-substitution. The 4-position is most activated due to the para-carbonyl electron withdrawal.
- Hydrolysis: Treat the intermediate with LiOH (2 eq) in THF/Water (1:1) at room temperature for 4 hours. Acidify with 1M HCl to precipitate the target acid.
- Purification: Recrystallize from Ethanol/Water (80:20).

Protocol B: Crystal Growth for X-Ray Diffraction

Context: Fluorinated benzoic acids often form needles. To obtain blocks suitable for Single Crystal XRD (SC-XRD), solvent polarity must be carefully modulated.

- Solvent Selection: Prepare a saturated solution of the derivative in Tetrahydrofuran (THF).
- Antisolvent Diffusion:
 - Place 2 mL of the saturated solution in a small inner vial.
 - Place the inner vial into a larger jar containing 10 mL of Hexane (Antisolvent).
 - Cap tightly.
- Timeline: Allow to stand undisturbed at 4°C for 3-5 days.
- Evaluation: Check for birefringence under a polarized light microscope before mounting.

Part 3: Crystallographic Data Interpretation

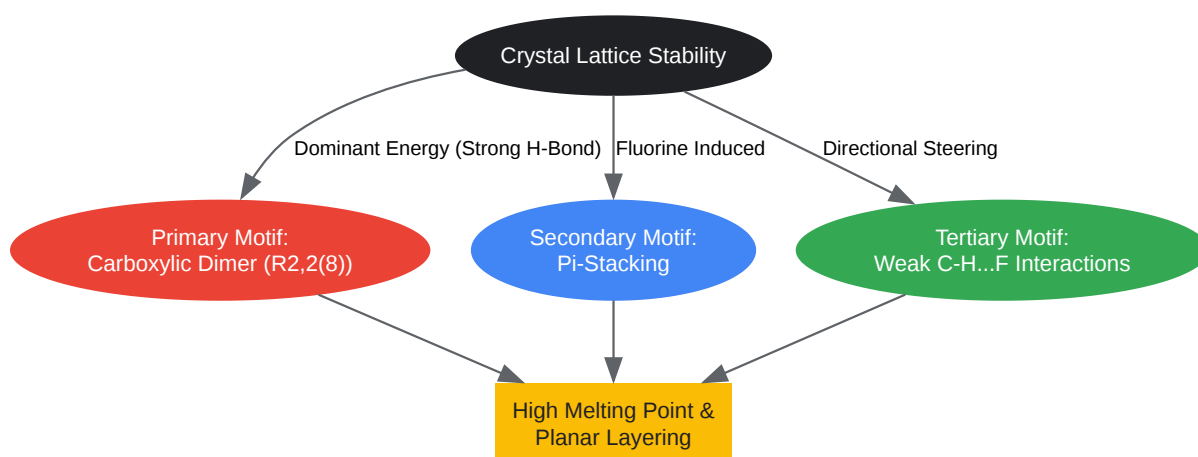
When analyzing the .cif (Crystallographic Information File) for these derivatives, specific parameters indicate successful synthesis and unique fluorinated packing.

Key Structural Parameters to Verify

Parameter	Expected Range (DFMBA)	Significance
C-F Bond Length	1.33 - 1.36 Å	Shorter than C-Cl; indicates strong bond, high metabolic stability.
C-O (Methoxy)	1.36 - 1.38 Å	Confirm conjugation with the aromatic ring.
Torsion Angle (COOH)	< 5° (Planar)	Planarity is essential for forming the carboxylic acid dimer (motif).
Intermolecular F...H	2.50 - 2.70 Å	Distances < sum of van der Waals radii indicate structure-directing interactions.

Interaction Network Logic

The following diagram illustrates the hierarchy of forces holding the crystal together.



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Figure 2: Hierarchy of intermolecular forces in fluorinated benzoic acid derivatives.

Part 4: Technical Recommendations For Drug Discovery

- **Bioisosterism:** Use the 2,5-difluoro motif to block metabolic oxidation at the phenyl ring while maintaining a steric profile similar to the parent compound.
- **Solubility:** Expect a decrease in aqueous solubility compared to the non-fluorinated analog. Counter this by salt formation (e.g., Sodium or Tromethamine salts), which is facilitated by the increased acidity of the benzoic acid proton due to the electron-withdrawing fluorine atoms.

For Materials Science (Liquid Crystals)

- **Anisotropy:** The 2,5-difluoro substitution enhances the dielectric anisotropy (). This is a preferred motif for negative dielectric anisotropy mixtures used in VA (Vertical Alignment) LCD modes.
- **Thermal Stability:** The derivatives exhibit excellent thermal stability, making them suitable for high-temperature processing.

References

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